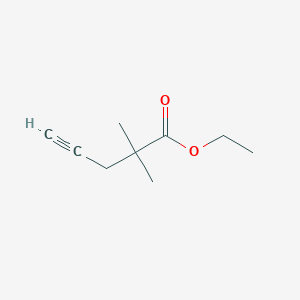
乙基 2,2-二甲基戊-4-炔酸酯
描述
Ethyl 2,2-dimethylpent-4-ynoate is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Ethyl 2,2-dimethylpent-4-ynoate consists of nine carbon atoms, fourteen hydrogen atoms, and two oxygen atoms . The InChI key for this compound is JVIMTZKDPIEVNB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2,2-dimethylpent-4-ynoate has a boiling point of 58-60 °C (at a pressure of 30 Torr) and a predicted density of 0.938±0.06 g/cm3 .科学研究应用
催化剂自由多米诺反应
2,2-二甲基戊-4-炔酸乙酯已用于催化剂自由多米诺反应。例如,与 N-杂芳基甲基-N-2,2-二氟乙胺-1-胺的反应在回流条件下合成呋喃酮衍生物。这些化合物对害虫桃蚜(Myzus persicae)表现出显著的生物活性(Zhao 等人,2020 年)。
电化学烷基化
2,2-二甲基戊-4-炔酸乙酯等烷-2-炔酸乙酯类别的电化学烷基化已得到探索。该过程涉及在烷基碘化物存在下进行电解,并产生非共轭二烷基化产物(Tokuda & Nishio,1980 年)。
吡咯烷衍生物的合成
2,2-二甲基戊-4-炔酸乙酯参与了形成吡咯烷衍生物的反应,例如合成 N-甲基-2-(2-丙烯基)-3-氰基-吡咯烷-2-羧酸甲酯。这些衍生物是通过意外的环加成反应获得的(Bourhis & Vercauteren,1994 年)。
在肽化学中的应用
在肽化学中,2,2-二甲基戊-4-炔酸乙酯衍生物,特别是 2-(二苯基膦基) 乙基酯,已被用于氨基酸和肽中的羧基保护。该方法促进了稳定且温和的脱保护条件(Chantreux 等人,1984 年)。
镍催化的还原偶联
研究包括在与醛的镍催化还原偶联中使用 2,2-二甲基戊-4-炔酸乙酯,有助于有机金属化合物的合成。这个过程提供了对这类反应机理的见解(Rodrigo & Guan,2017 年)。
环加成反应
相关化合物 4-氯-2-氧代丁-3-炔酸乙酯在与烯烃的 [2+2]-环加成反应中表现出非凡的能力。这些发现扩展了 2,2-二甲基戊-4-炔酸乙酯衍生物的化学库和应用(Koldobskii 等人,2008 年)。
气味阈值研究
在食品科学和技术中,2,2-二甲基戊-4-炔酸乙酯的衍生物已对其气味阈值进行了研究,有助于了解各种食品中的风味化合物(Takeoka 等人,1995 年)。
安全和危害
属性
IUPAC Name |
ethyl 2,2-dimethylpent-4-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-5-7-9(3,4)8(10)11-6-2/h1H,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIMTZKDPIEVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethylpent-4-ynoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


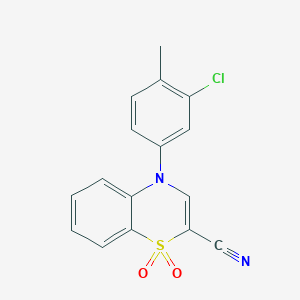
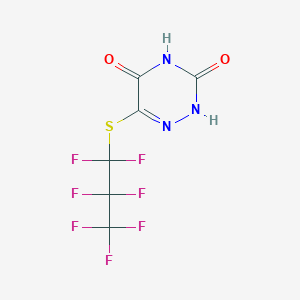
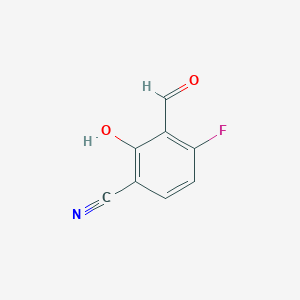
![N-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2662371.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2662375.png)

![5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2662378.png)
![N-(3-fluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2662380.png)
![1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2662381.png)
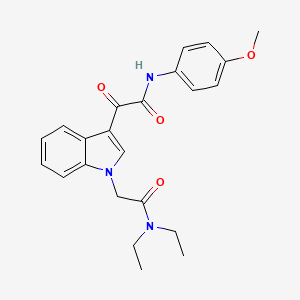
![[2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2662386.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2662387.png)
